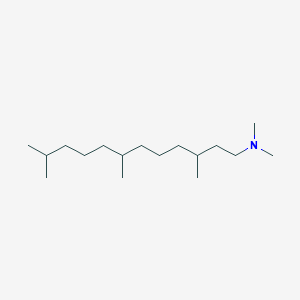
N,N,3,7,11-pentamethyldodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,3,7,11-pentamethyldodecan-1-amine is an organic compound with the molecular formula C17H37N. It is a tertiary amine characterized by the presence of multiple methyl groups attached to a dodecane backbone. This compound is notable for its unique structure, which includes a tertiary amine group and several methyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3,7,11-pentamethyldodecan-1-amine typically involves the alkylation of a suitable amine precursor with methylating agents. One common method is the reaction of dodecane with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,3,7,11-pentamethyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The tertiary amine can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can convert the tertiary amine to secondary or primary amines, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N,3,7,11-pentamethyldodecan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,3,7,11-pentamethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The compound’s multiple methyl groups may also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethyldodecan-1-amine: Similar structure but with fewer methyl groups.
N,N,3,7-tetramethyldodecan-1-amine: Similar but with one less methyl group.
N,N,3,7,11-trimethyldodecan-1-amine: Similar but with two fewer methyl groups.
Uniqueness
N,N,3,7,11-pentamethyldodecan-1-amine is unique due to its high degree of methylation, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for studying the effects of methylation on amine functionality and for developing specialized applications in various fields.
Propriétés
Numéro CAS |
56392-07-5 |
|---|---|
Formule moléculaire |
C17H37N |
Poids moléculaire |
255.5 g/mol |
Nom IUPAC |
N,N,3,7,11-pentamethyldodecan-1-amine |
InChI |
InChI=1S/C17H37N/c1-15(2)9-7-10-16(3)11-8-12-17(4)13-14-18(5)6/h15-17H,7-14H2,1-6H3 |
Clé InChI |
YCLJKXZGQYOVKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


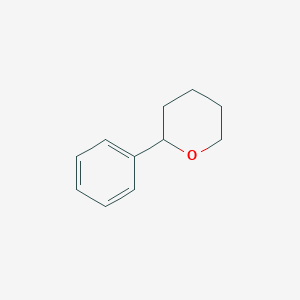
![N-benzyl-N-[3-(furan-2-yl)-4-methylpentyl]propanamide](/img/structure/B14155676.png)
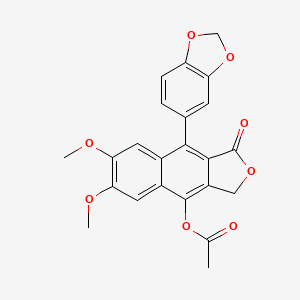
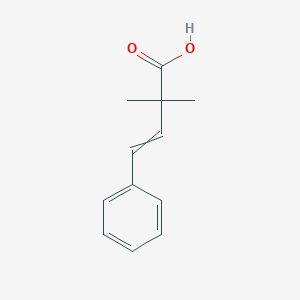
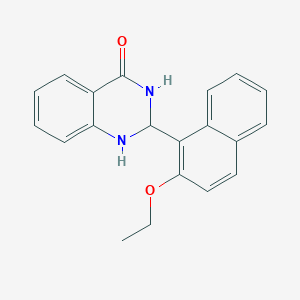
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
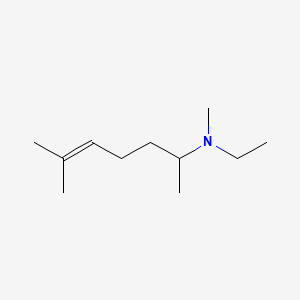
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)
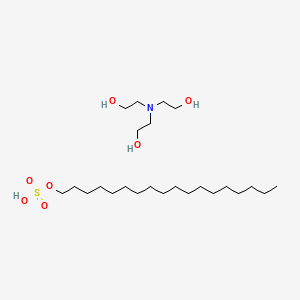
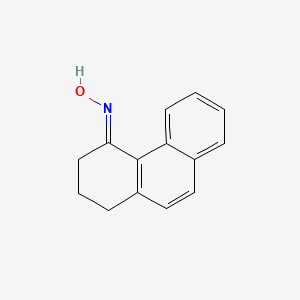
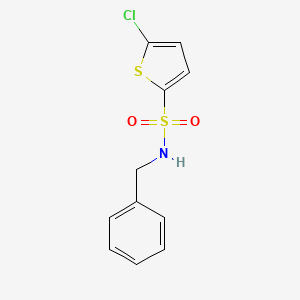
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
![(8R,9S,10R,12S,13S,14S,15S,17S)-17-acetyl-12,15-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14155731.png)
![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
